4-Amino-2-chlorothiobenzamide
Overview
Description
4-Amino-2-chlorothiobenzamide is an organic compound with the molecular formula C7H7N2ClS It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the fourth position, a chlorine atom at the second position, and a thiocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-chlorothiobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitrobenzoic acid with thiourea under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction typically proceeds as follows:
Step 1: 2-Chloro-4-nitrobenzoic acid reacts with thiourea in the presence of hydrochloric acid to form 2-chloro-4-nitrothiobenzamide.
Step 2: The nitro group in 2-chloro-4-nitrothiobenzamide is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chlorothiobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiocarbonyl group can be oxidized to a sulfonyl group or reduced to a thiol group.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-aminothiobenzamide or 4-amino-2-thiolthiobenzamide can be formed.
Oxidation Products: Products such as 4-amino-2-chlorosulfonylbenzamide.
Reduction Products: Products such as 4-amino-2-chlorothiolbenzamide.
Condensation Products: Imines or Schiff bases derived from the reaction with aldehydes or ketones.
Scientific Research Applications
4-Amino-2-chlorothiobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-chlorothiobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer activity may involve induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Amino-2-chlorothiobenzamide can be compared with other similar compounds, such as:
2-Amino-4-chlorothiobenzamide: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
4-Amino-2-chlorobenzamide: Lacks the thiocarbonyl group, resulting in different reactivity and applications.
4-Amino-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of a benzamide structure, leading to different electronic and steric properties.
Properties
IUPAC Name |
4-amino-2-chlorobenzenecarbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNFZYMKATXLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277569 | |
Record name | Benzenecarbothioamide, 4-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256483-32-5 | |
Record name | Benzenecarbothioamide, 4-amino-2-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256483-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbothioamide, 4-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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